molecular formula C18H23ClN2O3 B5055026 1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride CAS No. 438545-45-0

1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride

Cat. No.: B5055026
CAS No.: 438545-45-0
M. Wt: 350.8 g/mol
InChI Key: YRWGEJZMLNDPSQ-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of phenylethanolamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride typically involves multi-step organic reactions. The starting materials might include 3-nitrobenzaldehyde and 4-phenylbutan-2-amine. The key steps could involve:

    Condensation Reaction: Combining 3-nitrobenzaldehyde with 4-phenylbutan-2-amine under acidic or basic conditions to form an intermediate Schiff base.

    Reduction: Reducing the Schiff base to form the corresponding amine.

    Hydrochloride Formation: Treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Thionyl chloride, phosphorus tribromide.

    Hydrolysis: Aqueous sodium hydroxide.

Major Products

    Reduction: 1-(3-aminophenyl)-2-(4-phenylbutan-2-ylamino)ethanol.

    Substitution: 1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethyl chloride.

    Hydrolysis: 1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)propanol;hydrochloride: Similar structure but with a propanol group instead of ethanol.

    1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.

Uniqueness

1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3.ClH/c1-14(10-11-15-6-3-2-4-7-15)19-13-18(21)16-8-5-9-17(12-16)20(22)23;/h2-9,12,14,18-19,21H,10-11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWGEJZMLNDPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438545-45-0
Record name Benzenemethanol, α-[[(1-methyl-3-phenylpropyl)amino]methyl]-3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438545-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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